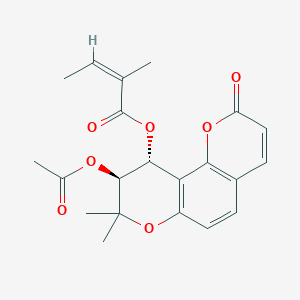
Peucedanocoumarin II
概要
説明
Peucedanocoumarin II is a type of coumarin . It is one of the active components of Peucedanum praeruptorum Dunn . It has been found to induce rice resistance to blast disease .
Chemical Reactions Analysis
The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreases .Physical And Chemical Properties Analysis
Peucedanocoumarin II has a molecular weight of 386.4 g/mol . More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用
Role in Coumarin Biosynthesis
Peucedanocoumarin II is a type of coumarin, a class of compounds that are synthesized in plants through the phenylpropanoid pathway . The production of Peucedanocoumarin II is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The expression of these genes and the accumulation of coumarin content vary at different growth and development phases .
Presence in Peucedanum praeruptorum Dunn
Peucedanum praeruptorum Dunn, a traditional Chinese medicine, is rich in furano- and dihydropyrano coumarins, including Peucedanocoumarin II . The content of coumarins, including Peucedanocoumarin II, fluctuates greatly in the roots, stems, and leaves of this plant at different growth stages .
Anti-Asthmatic Properties
Modern pharmacological studies have demonstrated that coumarins, including Peucedanocoumarin II, are effective in treating asthma .
Anti-Inflammatory Properties
Coumarins, including Peucedanocoumarin II, have been found to possess anti-inflammatory properties .
Anti-Cancer Properties
Research has shown that coumarins, including Peucedanocoumarin II, have anti-cancer properties . They can effectively inhibit the migration and invasion of liver and kidney cancer cells .
Therapeutic Impact on Neurological Disorders
Some studies suggest that coumarins, including Peucedanocoumarin II, may have a therapeutic impact on progressing motor and cognitive disability in Huntington’s disease .
Safety and Hazards
作用機序
- Peucedanocoumarin II primarily targets specific proteins or enzymes within biological systems. Unfortunately, the exact molecular targets for this compound are not well-documented in the literature. However, we know that it is involved in various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-asthmatic effects .
- The biosynthesis of coumarins, including Peucedanocoumarin II, occurs through specific enzymatic pathways. Key enzymes involved in coumarin biosynthesis include PpPAL, Pp4CL, PpC4H, PpC2’H, PpBMT, and PpCOMT-S .
Target of Action
Biochemical Pathways
If you have any more specific questions or need additional information, feel free to ask .
特性
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-JZWAJAMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Peucedanocoumarin II and from what plant is it derived?
A1: Peucedanocoumarin II, a pyranocoumarin compound, is known to exhibit relaxant effects on smooth muscle tissue. [] It is primarily isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant also known as Bai-Hua Qian-Hu. [, , ] This plant is traditionally used for treating respiratory ailments and pulmonary hypertension. []
Q2: How does the relaxant effect of Peucedanocoumarin II compare to other coumarins found in Peucedanum praeruptorum Dunn?
A2: Studies comparing the relaxant effects of various pyranocoumarins from Peucedanum praeruptorum Dunn on rabbit tracheas and pulmonary arteries found that Peucedanocoumarin II exhibited weaker relaxant effects compared to (+)-praeruptorin A, pteryxin, and (+/-)-praeruptorin A. [] While the latter three compounds induced complete relaxation of tracheas constricted with potassium chloride, Peucedanocoumarin II only achieved partial relaxation at the same concentration. []
Q3: What methods have been successfully employed to isolate and purify Peucedanocoumarin II from Peucedanum praeruptorum Dunn?
A3: Several techniques have proven effective in isolating and purifying Peucedanocoumarin II. These include:
- Traditional extraction and separation: This involves initial extraction with acetone followed by silica gel column chromatography and further purification using Sephadex LH-20 resin and HPLC. []
- High-speed counter-current chromatography (HSCCC): This method uses a solvent system of petroleum ether: ethyl acetate: methanol: water for effective separation, followed by characterization using Nuclear Magnetic Resonance (NMR). []
Q4: Has Peucedanocoumarin II been identified as a key contributor to the traditional uses of Peucedanum praeruptorum Dunn?
A5: While research suggests that Peucedanocoumarin II possesses some smooth muscle relaxant properties, [] it has not been definitively identified as the primary active compound responsible for the traditional medicinal uses of Peucedanum praeruptorum Dunn. Further research is needed to fully elucidate its specific contributions and mechanisms of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



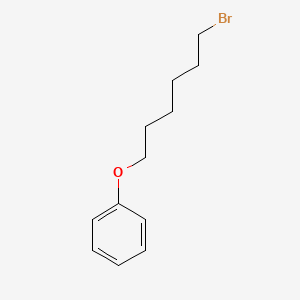

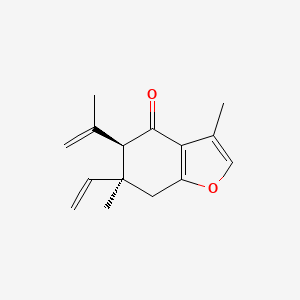
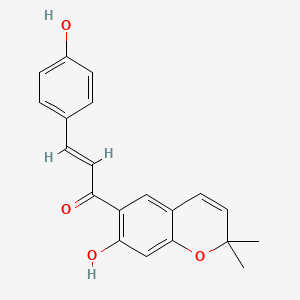
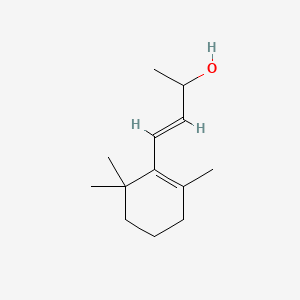
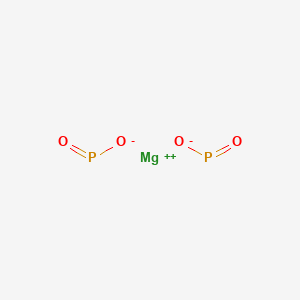
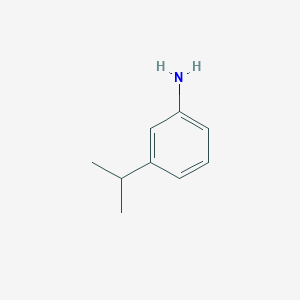
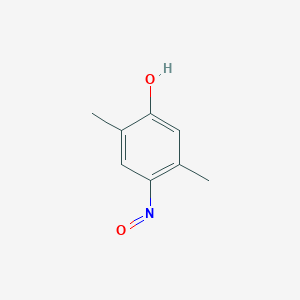
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)




